molecular formula C24H30N2O3S B6080029 4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide

4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide

Cat. No. B6080029
M. Wt: 426.6 g/mol
InChI Key: GNRZJJLZVHELAW-UHFFFAOYSA-N
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Description

4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide, also known as MPBP, is a novel compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. It may also interact with other receptors such as the serotonin 5-HT1A receptor and the sigma-1 receptor. 4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide's activity at these receptors may lead to changes in neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects:
4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in cognitive and motor functions. It also increases the firing rate of dopamine neurons in the ventral tegmental area, a region involved in reward processing and addiction. 4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide's effects on other neurotransmitter systems such as serotonin and glutamate are less well understood.

Advantages and Limitations for Lab Experiments

One advantage of 4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide is its high selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor compared to other ligands. It also has a long half-life and good brain penetration, which makes it suitable for in vivo experiments. However, its partial agonist activity may limit its usefulness in certain experimental paradigms, and its potential interactions with other receptors may complicate data interpretation.

Future Directions

Future research on 4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide could focus on elucidating its precise mechanism of action and its effects on other neurotransmitter systems. It could also be used to investigate the role of the dopamine D3 receptor in various neurological disorders and to develop new therapeutic agents targeting this receptor. Additionally, further optimization of the synthesis method and characterization of the compound's physical and chemical properties could lead to improvements in its utility as a research tool.

Synthesis Methods

4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzamide with 2-phenylethylamine, followed by the reaction of the resulting compound with 3-(methylthio)propanoyl chloride and piperidine. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide has shown potential as a research tool in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been used as a ligand for the dopamine D3 receptor, which is implicated in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. 4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide has also been used as a probe for studying the structure-activity relationship of benzamide derivatives and their interaction with other receptors.

properties

IUPAC Name

4-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]oxy-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3S/c1-30-18-14-23(27)26-16-12-22(13-17-26)29-21-9-7-20(8-10-21)24(28)25-15-11-19-5-3-2-4-6-19/h2-10,22H,11-18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRZJJLZVHELAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide

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